molecular formula C20H30Cl4Rh2 10* B1143706 Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer CAS No. 12354-85-7

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

Cat. No.: B1143706
CAS No.: 12354-85-7
M. Wt: 618.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be synthesized through the reaction of rhodium(iii) chloride with pentamethylcyclopentadiene in hot methanol. The reaction can be represented as follows :

[ 2 C_5(CH_3)_5H + 2 RhCl_3(H_2O)_3 \rightarrow [ (C_5(CH_3)_5)RhCl_2]_2 + 2 HCl + 6 H_2O ]

The product precipitates out of the solution as a red solid. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound .

Chemical Reactions Analysis

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include polar coordinating solvents and silver salts. Major products formed from these reactions include rhodium carbonyl complexes and various substituted rhodium complexes .

Scientific Research Applications

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Comparison with Similar Compounds

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stability and versatility as a catalyst in various organic transformations .

Properties

CAS No.

12354-85-7

Molecular Formula

C20H30Cl4Rh2 10*

Molecular Weight

618.08

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride

InChI

InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3]

Origin of Product

United States
Customer
Q & A

Q1: How does Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer react with organophosphines, and what are the implications for its reactivity?

A1: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [{(η5-C5Me5)RhCl2}2] (1), exhibits interesting reactivity with organophosphines. For example, it reacts with diphenylvinylphosphine to yield two major products: [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl2] (2) and [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl]2 (3) []. These products arise from the hydroalkylation of the pentamethylcyclopentadienyl (η5-C5Me5) ligand. This reactivity highlights the potential of this rhodium complex to engage in C-H activation and functionalization reactions, opening avenues for further exploration in organic synthesis and catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.